molecular formula C12H13N2NaO3S3 B126131 Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate CAS No. 144940-73-8

Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate

Cat. No.: B126131
CAS No.: 144940-73-8
M. Wt: 352.4 g/mol
InChI Key: PKVRQWIDQPNCPF-GKSAIXJRSA-M
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Description

Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate is a useful research compound. Its molecular formula is C12H13N2NaO3S3 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
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Biological Activity

Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of thiazolidine derivatives often involves methods such as Knoevenagel condensation and reactions with chloroformates or halo-acetic acid esters. The specific compound is synthesized through established synthetic routes that optimize yields and enhance biological activity. For instance, the incorporation of electron-withdrawing groups has been shown to improve the potency of thiazolidine derivatives against various biological targets .

Table 1: Overview of Synthetic Routes for Thiazolidine Derivatives

Synthetic Route Reagents Used Yield (%) Biological Activity
Route 1Chloroformates80Antifungal
Route 2Halo-acetic acids75Anticancer
Route 3Thioglycolic acid85Antimicrobial

Antifungal Properties

Recent studies have demonstrated that this compound exhibits significant antifungal activity. In vitro tests have shown that it can inhibit the growth of various fungal strains, including Candida species. The mechanism appears to involve disruption of glucose transport within fungal cells, leading to morphological changes and cell death .

Anticancer Activity

In addition to its antifungal properties, this compound has shown promising results in anticancer assays. It has been tested against several cancer cell lines, displaying potent antiproliferative effects. For example, compounds derived from thiazolidine scaffolds have been reported to exhibit IC50 values in the micromolar range against various cancer types, including leukemia and solid tumors .

Case Study: Anticancer Efficacy

A notable study evaluated a series of thiazolidine derivatives against human tumor cell lines. The results indicated that certain derivatives exhibited GI50 values lower than 0.4 μM against multiple cancer types, suggesting strong potential for development as anticancer agents .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Research indicates that these compounds may function as multi-target enzyme inhibitors, affecting pathways crucial for cell survival and proliferation .

Properties

IUPAC Name

sodium;2-[(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S3.Na/c1-7(5-8-13(2)3-4-19-8)10-11(17)14(6-9(15)16)12(18)20-10;/h5H,3-4,6H2,1-2H3,(H,15,16);/q;+1/p-1/b8-5+,10-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVRQWIDQPNCPF-GKSAIXJRSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)N(C(=S)S1)CC(=O)[O-])C=C2N(CCS2)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\1/C(=O)N(C(=S)S1)CC(=O)[O-])/C=C/2\N(CCS2)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N2NaO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635514
Record name Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144940-73-8
Record name Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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